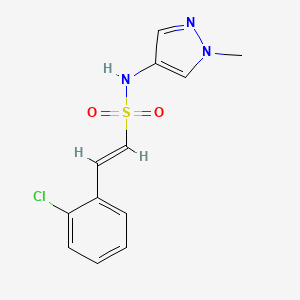

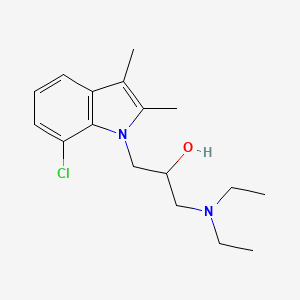

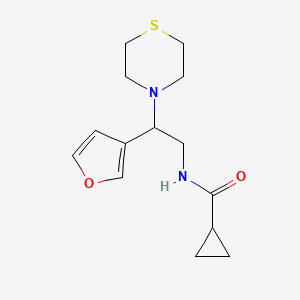

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

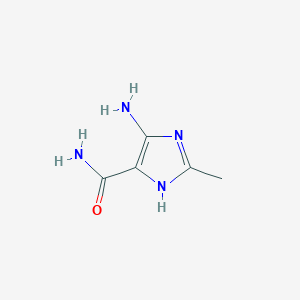

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol, also known as CGP 12177, is a synthetic compound that belongs to the family of beta-adrenergic receptor antagonists. The compound has been widely used in scientific research to study the mechanism of action of beta-adrenergic receptors and their role in various physiological and pathological processes.

Scientific Research Applications

Hydroamination and Stereoselectivity

Hydroamination of tetrahydroindoles, closely related to 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol, demonstrates significant stereoselectivity and yield under mild conditions. These reactions, involving secondary dialkylamines, result in products with distinct stereochemical properties, highlighting the compound's utility in organic synthesis (Sobenina et al., 2010).

Allosteric Modulation of CB1 Receptor

Research into indole-2-carboxamides, structurally similar to the compound , has revealed their importance in allosteric modulation of the cannabinoid type 1 receptor (CB1). Structural requirements for this modulation have been identified, including the chain length at the C3-position and the presence of an electron-withdrawing group at the C5-position. This research aids in understanding the role of indole derivatives in neuropharmacology (Khurana et al., 2014).

X-ray Structures and Computational Studies

X-ray diffraction and computational studies on cathinones have shed light on the structural characteristics of compounds similar to 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol. These studies provide valuable insights into the electronic properties and molecular geometry, crucial for understanding the chemical behavior of such compounds (Nycz et al., 2011).

Synthesis of Furoindole Derivatives

The compound's derivatives have been synthesized through intramolecular cyclization reactions, contributing to the field of heterocyclic chemistry. The resulting furoindole derivatives have potential applications in pharmaceuticals and materials science (Grinev et al., 1977).

Cytotoxicity Evaluation

Studies on novel dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole, structurally related to the compound, have shown cytotoxic effects against cancer cells. This research contributes to the development of potential anticancer agents (Kumar & Lown, 2003).

Metal-Free and Metallophthalocyanines

The compound has been used in the synthesis of new metal-free and metallophthalocyanines, which are important in the fields of photodynamic therapy and materials science. These compounds exhibit distinct aggregation behaviors and are characterized by various spectroscopic techniques (Acar et al., 2012).

Antipsychotic Potential

Research on derivatives of the compound has revealed their potential antipsychotic properties. These studies provide insights into the structure-activity relationship of novel antipsychotic agents, which do not interact with dopamine receptors, a common target for such drugs (Wise et al., 1987).

properties

IUPAC Name |

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(diethylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O/c1-5-19(6-2)10-14(21)11-20-13(4)12(3)15-8-7-9-16(18)17(15)20/h7-9,14,21H,5-6,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDPRMHVVATIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C(=C(C2=C1C(=CC=C2)Cl)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2354695.png)

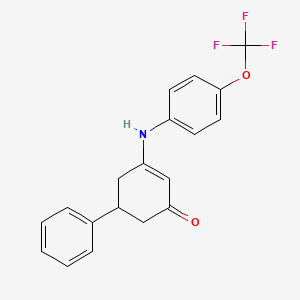

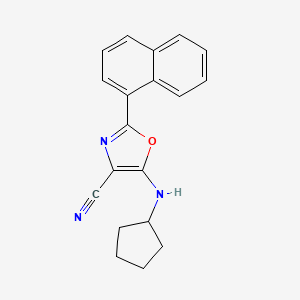

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)

![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)

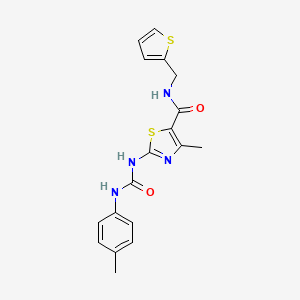

![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)